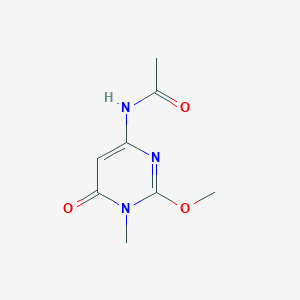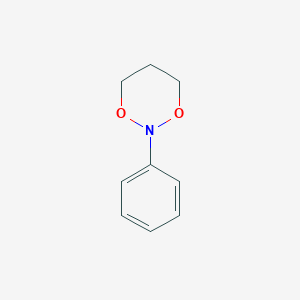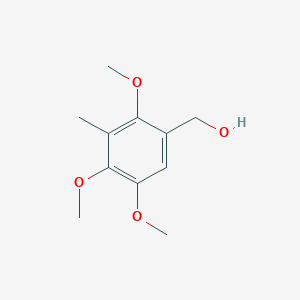![molecular formula C21H15BrN2O B303409 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound that belongs to the class of benzo[f]chromenes. It has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The exact mechanism of action of 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the replication of hepatitis C virus and the growth of various bacterial strains. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to increase the yield of the product.
3. Investigation of the potential of this compound as a treatment for other diseases, such as viral infections and bacterial infections.
4. Exploration of the use of this compound in combination with other drugs or therapies to enhance its efficacy.
5. Investigation of the potential side effects of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound with potential therapeutic applications for various diseases. Its synthesis method has been reported in the literature, and it has been shown to have anticancer, antiviral, and antimicrobial properties. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects. However, the future directions for research on this compound are promising, and it has the potential to be a valuable therapeutic agent in the future.
Synthesemethoden
The synthesis of 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has been reported in the literature. The method involves the reaction of 8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile with ammonia in the presence of a palladium catalyst. The yield of the product was reported to be 70%.
Wissenschaftliche Forschungsanwendungen
There has been significant research conducted on the potential therapeutic applications of 3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. It has been reported to have anticancer, antiviral, and antimicrobial properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have antiviral activity against hepatitis C virus and antimicrobial activity against various bacterial strains.
Eigenschaften
Produktname |
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
Molekularformel |
C21H15BrN2O |
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C21H15BrN2O/c1-12-2-4-13(5-3-12)19-17(11-23)21(24)25-18-9-6-14-10-15(22)7-8-16(14)20(18)19/h2-10,19H,24H2,1H3 |
InChI-Schlüssel |
KASDNHVIDRNQIC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=C3)C=C(C=C4)Br)N)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=C(C=C3)C=C(C=C4)Br)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)


![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)
![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)




![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)


